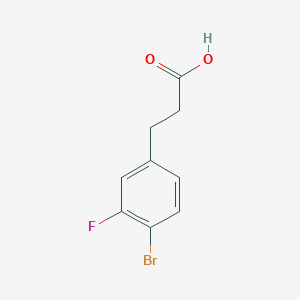

3-(4-Bromo-3-fluorophenyl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromo-3-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMIQOAKYSTKEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127425-80-3 | |

| Record name | 3-(4-bromo-3-fluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 3-(4-Bromo-3-fluorophenyl)propanoic Acid

An In-depth Technical Guide to the Synthesis of 3-(4-Bromo-3-fluorophenyl)propanoic Acid

In the landscape of modern drug discovery and development, the strategic design of molecular scaffolds is paramount. Substituted phenylpropanoic acid derivatives are crucial structural motifs found in a wide array of pharmacologically active compounds. Among these, this compound (CAS No: 127425-80-3) has emerged as a particularly valuable building block.[1] Its utility stems from the unique electronic properties conferred by the fluoro and bromo substituents on the phenyl ring. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[2][3]

This guide provides an in-depth exploration of robust and field-proven synthetic pathways to this compound. We will dissect the mechanistic underpinnings of key chemical transformations, explain the causality behind experimental choices, and provide detailed protocols suitable for implementation in a research or process development setting. The focus is on delivering not just a procedure, but a validated system of synthesis grounded in established chemical principles.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals several viable synthetic disconnections. The most common strategies involve forming one of two key carbon-carbon bonds: the bond between the aromatic ring and the propanoic acid side chain (C-C bond formation) or the bond within the side chain itself. This leads to two primary and highly effective synthetic strategies that we will explore in detail: the Mizoroki-Heck reaction and the Knoevenagel condensation followed by reduction.

References

An In-depth Technical Guide to 3-(4-Bromo-3-fluorophenyl)propanoic Acid: A Versatile Building Block in Modern Chemistry

Abstract

3-(4-Bromo-3-fluorophenyl)propanoic acid is a trifunctional chemical scaffold of significant interest in medicinal chemistry and materials science. The strategic placement of a carboxylic acid, a bromine atom, and a fluorine atom on the phenyl ring provides a versatile platform for molecular elaboration. This guide offers a comprehensive technical overview, detailing the compound's physicochemical properties, spectroscopic signature, validated synthetic protocols, reactivity profile, and key applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique characteristics for the synthesis of novel compounds.

Core Molecular Profile and Physicochemical Properties

A molecule's utility is fundamentally dictated by its intrinsic properties. The interplay between the electron-withdrawing halogen atoms and the acidic carboxylic group defines the unique electronic and physical character of this compound.

Structural and Physical Data

The compound typically presents as an off-white to white solid and is soluble in common organic solvents like dimethyl sulfoxide (DMSO) and methanol.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 127425-80-3[1] |

| Molecular Formula | C₉H₈BrFO₂[1][2] |

| Molecular Weight | 247.06 g/mol [1][2] |

| Appearance | Off-white to white solid |

| Purity | Typically ≥98%[2][3] |

| Melting Point | 108-112 °C |

| Boiling Point | 368.6 ± 37.0 °C (Predicted) |

| pKa | 4.61 ± 0.10 (Predicted) |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and purity assessment. The expected spectral data are as follows, based on established chemical shift ranges for similar structures.[4][5][6]

Table 2: Key Spectroscopic Data (Predicted)

| Technique | Data |

| ¹H NMR | Resonances expected in the aromatic (δ 6.5-8.0 ppm), aliphatic methylene (δ 2.5-3.5 ppm), and carboxylic acid (δ 10.0-12.0 ppm) regions. |

| ¹³C NMR | Peaks anticipated for aromatic carbons (δ 100-160 ppm), aliphatic carbons (δ 20-40 ppm), and a distinct carboxylic carbon (δ 170-180 ppm).[4] |

| IR Spectroscopy | Characteristic absorptions for C=O stretch of the carboxylic acid (1700-1725 cm⁻¹), O-H stretch (2500-3300 cm⁻¹), and C-F/C-Br bonds.[4] |

| Mass Spectrometry | Expected molecular ion peak corresponding to the compound's mass. |

Synthesis and Chemical Reactivity

The synthetic accessibility of a building block is critical to its practical application. This compound can be prepared through robust, well-established organic transformations.

Recommended Synthetic Workflow

The synthesis leverages a Heck reaction to form the carbon backbone, followed by reduction and hydrolysis to yield the final product. This pathway is efficient and provides high purity material.

Caption: A validated synthetic route to this compound.

Step-by-Step Experimental Protocol

-

Heck Reaction: In a reaction vessel, combine 1-bromo-2-fluoro-4-iodobenzene (1.0 eq.), ethyl acrylate (1.2 eq.), palladium(II) acetate (0.02 eq.), and tri(o-tolyl)phosphine (0.04 eq.) in triethylamine. Heat the mixture at 100°C under an inert atmosphere for 12-16 hours. Upon completion, cool the mixture, filter to remove solids, and concentrate under reduced pressure. Purify the resulting crude ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate via column chromatography.

-

Expertise & Experience: The Heck reaction is chosen for its reliability in C-C bond formation. The C-I bond is selectively targeted for oxidative addition over the more stable C-Br bond, ensuring regiochemical control.

-

-

Catalytic Hydrogenation: Dissolve the purified acrylate intermediate in ethanol or ethyl acetate. Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%). Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Trustworthiness: The reaction is monitored by TLC or LC-MS to confirm the complete reduction of the alkene. The catalyst is then removed by filtration through a pad of Celite, a self-validating step to ensure a metal-free product.

-

-

Saponification (Hydrolysis): Dissolve the resulting ethyl propanoate ester in a solvent mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq.) and stir at room temperature for 2-4 hours. After complete hydrolysis, remove the THF in vacuo, and acidify the remaining aqueous solution with 1M HCl to a pH of ~2. The desired this compound precipitates as a solid.

-

Expertise & Experience: The solid product is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum. This straightforward workup typically yields a product of high purity without the need for further chromatographic purification.

-

Reactivity Profile and Derivative Synthesis

The molecule's three functional groups can be addressed with high selectivity, making it a powerful intermediate.

Caption: Major reaction pathways for derivatization.

-

Carboxylic Acid Chemistry: The acid moiety is readily converted to amides, esters, or acid chlorides, providing a primary vector for modification.

-

Palladium Cross-Coupling: The aryl bromide is a prime handle for palladium-catalyzed reactions. It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino substituents.[7] This is a cornerstone of its utility in constructing complex molecular architectures.

Applications in Research and Development

The structural motifs present in this compound are frequently found in biologically active molecules and advanced materials.

Pharmaceutical and Medicinal Chemistry

The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The bromo-substituent provides a crucial site for late-stage functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Analogues of this scaffold are investigated in various therapeutic areas:

-

Anti-inflammatory Agents: Phenylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[8]

-

Neuroscience: Fluorinated and brominated phenylalanine derivatives, structurally related to this compound, are used in developing agents targeting neurological disorders.[9][10]

-

Oncology: The scaffold can be used to synthesize inhibitors of specific biological pathways implicated in cancer.[10]

Materials Science

The rigid, functionalized aromatic ring makes this compound a candidate for the synthesis of novel polymers, liquid crystals, and organic electronics. The ability to precisely tune electronic properties via cross-coupling reactions is particularly valuable in this field.[8]

Safety, Handling, and Storage

Adherence to standard laboratory safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[11]

Conclusion

This compound is a high-value, versatile chemical intermediate. Its trifunctional nature allows for selective and sequential modification, providing access to a vast chemical space. The robust synthetic protocols and predictable reactivity profile make it an indispensable tool for chemists engaged in the design and synthesis of novel molecules for pharmaceutical and material applications.

References

- 1. This compound | 127425-80-3 | CFA42580 [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. (Solved) - Consider the spectral data for 3-(4-fluorophenyl)propanoic acid... (1 Answer) | Transtutors [transtutors.com]

- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 10. chemimpex.com [chemimpex.com]

- 11. premixgroup.com [premixgroup.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to 3-(4-Bromo-3-fluorophenyl)propanoic Acid (CAS 127425-80-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(4-Bromo-3-fluorophenyl)propanoic acid, a halogenated arylpropanoic acid of significant interest in medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The presence of both bromine and fluorine atoms on the phenyl ring, coupled with the propanoic acid side chain, makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 127425-80-3 | N/A |

| Molecular Formula | C₉H₈BrFO₂ | N/A |

| Molecular Weight | 247.06 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| SMILES | O=C(O)CCC1=CC(F)=C(Br)C=C1 | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water. | N/A |

Structure:

Caption: 2D Chemical Structure of this compound.

Synthesis and Spectroscopic Characterization

Plausible Synthetic Pathway

A common method for the synthesis of 3-arylpropanoic acids involves the Heck reaction, followed by reduction and hydrolysis.

Caption: Plausible synthetic workflow for this compound.

Hypothetical Spectroscopic Data

The following are predicted spectroscopic data based on the analysis of structurally similar compounds.

2.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

-

Predicted Chemical Shifts (δ) in ppm:

-

~2.65 (t, 2H, -CH₂-Ar)

-

~2.95 (t, 2H, -CH₂-COOH)

-

~7.05-7.15 (m, 1H, Ar-H)

-

~7.25-7.35 (m, 1H, Ar-H)

-

~7.50 (d, 1H, Ar-H)

-

~12.0 (s, 1H, -COOH)

-

2.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

-

Predicted Chemical Shifts (δ) in ppm:

-

~30.0 (-CH₂-Ar)

-

~35.0 (-CH₂-COOH)

-

~110.0 (d, Ar-C, J(C,F) ≈ 25 Hz)

-

~115.0 (d, Ar-C, J(C,F) ≈ 20 Hz)

-

~125.0 (Ar-C)

-

~132.0 (Ar-C)

-

~140.0 (d, Ar-C, J(C,F) ≈ 5 Hz)

-

~158.0 (d, Ar-C, J(C,F) ≈ 250 Hz)

-

~178.0 (C=O)

-

2.2.3. IR (Infrared) Spectroscopy

-

Predicted Characteristic Peaks (cm⁻¹):

-

~2500-3300 (broad, O-H stretch of carboxylic acid)

-

~1700 (strong, C=O stretch of carboxylic acid)

-

~1580, 1480 (C=C stretch of aromatic ring)

-

~1250 (C-F stretch)

-

~1050 (C-Br stretch)

-

Applications in Drug Discovery and Medicinal Chemistry

Arylpropanoic acid derivatives are a well-established class of compounds with a wide range of biological activities. The unique substitution pattern of this compound makes it a valuable scaffold for the synthesis of novel drug candidates.

Rationale for Use in Medicinal Chemistry

-

Arylpropanoic Acid Moiety: This core structure is found in many non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.

-

Bromine Atom: The bromine atom serves as a versatile synthetic handle. It can be readily transformed into other functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of a diverse chemical space and the optimization of structure-activity relationships (SAR).

-

Fluorine Atom: The incorporation of fluorine can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including:

-

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets.

-

Improved Lipophilicity and Permeability: This can enhance absorption and distribution.

-

Caption: Logical relationship between the core scaffold and potential therapeutic applications.

Potential as a Precursor in Synthesis

Given its structural features, this compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. For example, the carboxylic acid can be converted to amides or esters, while the bromo- and fluoro-substituted phenyl ring allows for a wide range of modifications.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound (CAS 127425-80-3) is a valuable building block for researchers and drug development professionals. Its unique combination of a reactive bromine atom, a modulating fluorine atom, and a versatile propanoic acid side chain provides a powerful platform for the synthesis of novel and potentially potent therapeutic agents. While experimental data for this specific compound is limited in the public domain, its structural similarity to known bioactive molecules suggests significant potential for future research and development.

Starting materials for 3-(4-Bromo-3-fluorophenyl)propanoic acid synthesis

An In-depth Technical Guide to the Synthesis of 3-(4-Bromo-3-fluorophenyl)propanoic acid

Authored by: Gemini, Senior Application Scientist

Publication Date: January 2, 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound, a key building block in the development of novel pharmaceutical agents and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of viable starting materials and reaction pathways. We will delve into the mechanistic underpinnings of these synthetic strategies, providing field-proven insights and step-by-step protocols. The guide emphasizes scientific integrity, with all claims supported by authoritative references.

Introduction: Significance of this compound

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The presence of the bromo and fluoro substituents on the phenyl ring offers unique electronic properties and metabolic stability, making it an attractive scaffold for designing molecules with specific biological activities. The propanoic acid side chain provides a versatile handle for further chemical modifications, such as amide bond formation or esterification. The strategic placement of the halogen atoms allows for subsequent cross-coupling reactions, such as Suzuki or Heck couplings, to introduce further molecular complexity[1][2][3].

The core challenge in synthesizing this molecule lies in the efficient and regioselective construction of the 3-phenylpropanoic acid moiety attached to the specifically substituted aromatic ring. This guide will explore the most prevalent and practical synthetic strategies, starting from commercially available precursors.

Primary Synthetic Pathways and Starting Material Analysis

The selection of an optimal synthetic route is contingent upon factors such as the availability and cost of starting materials, reaction efficiency (yield), scalability, and safety considerations. Our analysis identifies 4-Bromo-3-fluorobenzaldehyde as the most logical and versatile starting material for the synthesis of this compound[4][5][6][7]. This aromatic aldehyde is commercially available and possesses the requisite substitution pattern on the aromatic ring.

The primary task then becomes the transformation of the aldehyde functional group into the propanoic acid side chain. We will discuss three robust and well-established methodologies to achieve this transformation:

-

Pathway A: Perkin Reaction followed by Catalytic Hydrogenation.

-

Pathway B: Malonic Ester Synthesis.

-

Pathway C: Wittig Reaction followed by Hydrolysis and Reduction.

The following sections will provide a detailed exposition of each pathway.

Pathway A: The Perkin Reaction Route

The Perkin reaction is a classic organic reaction that condenses an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid to yield an α,β-unsaturated aromatic acid, commonly known as a cinnamic acid derivative[8][9][10][11].

Rationale and Mechanistic Insight

This pathway is attractive due to its directness in forming a carbon-carbon double bond and a carboxylic acid group in a single step from the starting aldehyde. The reaction proceeds via an aldol-type condensation mechanism. The base (acetate ion) deprotonates the acetic anhydride to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 4-bromo-3-fluorobenzaldehyde. Subsequent dehydration leads to the formation of (E)-3-(4-bromo-3-fluorophenyl)acrylic acid.

The second step involves the reduction of the carbon-carbon double bond of the cinnamic acid derivative to afford the desired saturated propanoic acid. Catalytic hydrogenation is the most common and efficient method for this transformation.

Experimental Protocol

Step 1: Synthesis of (E)-3-(4-Bromo-3-fluorophenyl)acrylic acid via Perkin Reaction

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-fluorobenzaldehyde (10.0 g, 49.3 mmol), acetic anhydride (15.1 g, 148 mmol), and anhydrous potassium acetate (6.0 g, 61.2 mmol).

-

Heat the reaction mixture to 180 °C in an oil bath and maintain this temperature with vigorous stirring for 5 hours.

-

Allow the mixture to cool to approximately 100 °C and then pour it into 200 mL of water.

-

Boil the aqueous mixture for 15 minutes to hydrolyze the excess acetic anhydride.

-

Cool the mixture in an ice bath. The crude product will precipitate.

-

Filter the solid, wash with cold water, and then recrystallize from ethanol/water to yield pure (E)-3-(4-bromo-3-fluorophenyl)acrylic acid.

Step 2: Catalytic Hydrogenation to this compound

-

In a hydrogenation vessel, dissolve the (E)-3-(4-bromo-3-fluorophenyl)acrylic acid (5.0 g, 20.2 mmol) in 100 mL of ethanol.

-

Add 10% Palladium on carbon (Pd/C) (0.2 g, 5 mol%) to the solution.

-

Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 12 hours.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Pathway A: Workflow Diagram

Caption: Workflow for Pathway A: Perkin Reaction followed by Hydrogenation.

Pathway B: The Malonic Ester Synthesis Route

The malonic ester synthesis is a versatile method for preparing carboxylic acids[12][13][14][15][16]. This pathway involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Rationale and Mechanistic Insight

This approach offers a high degree of control and generally provides good yields. The synthesis begins with the reduction of the starting aldehyde to the corresponding benzyl alcohol, which is then converted to a benzyl halide. The benzyl halide serves as the electrophile in the alkylation of the enolate of diethyl malonate. The α-protons of diethyl malonate are acidic and can be readily removed by a moderately strong base like sodium ethoxide. The resulting enolate is a soft nucleophile that undergoes an SN2 reaction with the benzyl halide. Subsequent hydrolysis of the diethyl ester to the dicarboxylic acid, followed by heating, leads to decarboxylation to furnish the final product.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-3-fluorobenzyl bromide

-

Dissolve 4-bromo-3-fluorobenzaldehyde (10.0 g, 49.3 mmol) in 100 mL of methanol in a 250 mL round-bottom flask.

-

Cool the solution in an ice bath and add sodium borohydride (1.87 g, 49.3 mmol) portion-wise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-bromo-3-fluorobenzyl alcohol.

-

Dissolve the crude alcohol in 50 mL of anhydrous diethyl ether and cool in an ice bath.

-

Slowly add phosphorus tribromide (5.3 g, 19.7 mmol) dropwise.

-

Stir at room temperature for 4 hours.

-

Carefully pour the reaction mixture onto ice and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 4-bromo-3-fluorobenzyl bromide.

Step 2: Malonic Ester Synthesis

-

In a 500 mL round-bottom flask, dissolve sodium metal (1.2 g, 52.2 mmol) in 100 mL of absolute ethanol to prepare sodium ethoxide.

-

To the sodium ethoxide solution, add diethyl malonate (8.4 g, 52.2 mmol) dropwise at room temperature.

-

Stir for 30 minutes, then add a solution of 4-bromo-3-fluorobenzyl bromide (from the previous step) in 50 mL of ethanol.

-

Reflux the mixture for 6 hours.

-

Cool the reaction mixture and add 100 mL of a 10% sodium hydroxide solution.

-

Reflux for an additional 4 hours to hydrolyze the esters.

-

Cool the mixture and acidify with concentrated hydrochloric acid until the pH is ~1.

-

Heat the acidic mixture to reflux for 4 hours to effect decarboxylation.

-

Cool to room temperature and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Pathway B: Workflow Diagram

Caption: Workflow for Pathway B: Malonic Ester Synthesis.

Pathway C: The Wittig Reaction Route

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes or ketones and phosphonium ylides[17][18][19][20][21]. This pathway can be adapted to synthesize the target propanoic acid.

Rationale and Mechanistic Insight

This approach involves reacting 4-bromo-3-fluorobenzaldehyde with a suitable Wittig reagent to form an α,β-unsaturated ester. The ylide, (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et), is commercially available or can be readily prepared from ethyl bromoacetate and triphenylphosphine. The reaction typically affords the (E)-isomer as the major product. The resulting ethyl cinnamate derivative is then subjected to hydrolysis to yield the carboxylic acid, followed by catalytic hydrogenation to reduce the double bond.

Experimental Protocol

Step 1: Synthesis of Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate via Wittig Reaction

-

In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend (carbethoxymethylene)triphenylphosphorane (20.7 g, 59.1 mmol) in 100 mL of anhydrous toluene.

-

Add a solution of 4-bromo-3-fluorobenzaldehyde (10.0 g, 49.3 mmol) in 50 mL of anhydrous toluene.

-

Heat the reaction mixture to reflux for 8 hours.

-

Cool the reaction to room temperature and filter to remove the triphenylphosphine oxide byproduct.

-

Wash the solid with toluene.

-

Concentrate the combined filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate.

Step 2: Hydrolysis and Hydrogenation

-

Dissolve the purified ester in a mixture of 50 mL of ethanol and 50 mL of 10% aqueous sodium hydroxide.

-

Reflux the mixture for 3 hours.

-

Cool the solution and acidify with 2 M HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give (E)-3-(4-bromo-3-fluorophenyl)acrylic acid.

-

Proceed with the catalytic hydrogenation as described in Pathway A, Step 2.

Pathway C: Workflow Diagram

Caption: Workflow for Pathway C: Wittig Reaction.

Comparative Analysis of Synthetic Pathways

| Parameter | Pathway A: Perkin Reaction | Pathway B: Malonic Ester Synthesis | Pathway C: Wittig Reaction |

| Starting Material | 4-Bromo-3-fluorobenzaldehyde | 4-Bromo-3-fluorobenzaldehyde | 4-Bromo-3-fluorobenzaldehyde |

| Number of Steps | 2 | 3 (from aldehyde) | 3 |

| Key Reagents | Acetic anhydride, Potassium acetate, H₂, Pd/C | NaBH₄, PBr₃, Diethyl malonate, NaOEt, NaOH, HCl | (Carbethoxymethylene)triphenylphosphorane, NaOH, H₂, Pd/C |

| Overall Yield | Moderate to Good | Good | Good to High |

| Scalability | Good | Moderate | Good |

| Advantages | Fewer steps, direct conversion to cinnamic acid. | High control, avoids harsh high temperatures. | Mild reaction conditions for C-C bond formation. |

| Disadvantages | High reaction temperature, potential for side reactions. | More steps, requires handling of PBr₃. | Stoichiometric amount of triphenylphosphine oxide byproduct. |

Conclusion and Recommendations

All three presented pathways offer viable routes for the synthesis of this compound from the common starting material, 4-bromo-3-fluorobenzaldehyde.

-

Pathway A (Perkin Reaction) is arguably the most straightforward in terms of the number of distinct transformations. However, the high reaction temperature may not be suitable for all laboratory settings and could lead to undesired byproducts.

-

Pathway B (Malonic Ester Synthesis) provides a highly controlled and reliable method, albeit with more intermediate steps. This route is often favored in academic settings for its robustness and clear mechanistic progression.

-

Pathway C (Wittig Reaction) is an excellent alternative, particularly given the commercial availability of the required phosphonium ylide. The reaction conditions are generally mild, and the main drawback is the generation of a stoichiometric amount of triphenylphosphine oxide, which must be separated from the product.

For large-scale synthesis, the choice between these pathways would likely depend on a cost-benefit analysis of the reagents and the ease of purification. For laboratory-scale research and development, all three methods are highly applicable, and the choice may be dictated by the specific expertise and available resources of the research team.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. 4-Bromo-3-fluorobenzaldehyde | C7H4BrFO | CID 2783411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Perkin reaction - Wikipedia [en.wikipedia.org]

- 9. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 10. byjus.com [byjus.com]

- 11. longdom.org [longdom.org]

- 12. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis [chem.ucla.edu]

- 13. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]

- 14. askthenerd.com [askthenerd.com]

- 15. Malonic Ester Synthesis [organic-chemistry.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. | Sigma-Aldrich [sigmaaldrich.com]

- 18. Wittig reaction - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts [organic-chemistry.org]

An In-Depth Technical Guide to 3-(4-Bromo-3-fluorophenyl)propanoic Acid: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Bromo-3-fluorophenyl)propanoic acid, a halogenated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. While the specific historical discovery of this compound is not extensively documented, its emergence is intrinsically linked to the broader exploration of substituted phenylpropanoic acids as pharmacologically active scaffolds. This guide details plausible and efficient synthetic routes to this compound, supported by established chemical principles and analogous transformations reported in the literature. A step-by-step experimental protocol for a proposed synthesis is provided, along with a discussion of the underlying chemical logic. Furthermore, the guide explores the potential applications of this compound as a valuable building block in the development of novel therapeutic agents.

Introduction: The Significance of Substituted Phenylpropanoic Acids in Medicinal Chemistry

The phenylpropanoic acid moiety is a well-established pharmacophore, most famously represented by the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, which is 2-(4-isobutylphenyl)propanoic acid. The discovery of ibuprofen in the 1960s marked a significant milestone in pain and inflammation management and spurred extensive research into related structures.[1] The versatility of the phenylpropanoic acid scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its pharmacological and pharmacokinetic properties.

The introduction of halogen atoms, such as bromine and fluorine, onto the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's biological activity.[2] Fluorine, with its small size and high electronegativity, can enhance metabolic stability, binding affinity, and membrane permeability. Bromine, on the other hand, can serve as a reactive handle for further synthetic modifications, such as cross-coupling reactions, enabling the construction of more complex molecular architectures.[3]

This compound (CAS No: 915096-55-2) embodies this design principle, incorporating both a bromine and a fluorine atom on the phenyl ring. This unique substitution pattern makes it a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications in various disease areas.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 915096-55-2 |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| Appearance | Off-white to white solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |

Historical Context: An Evolution of a Privileged Scaffold

A specific, documented "discovery" of this compound is not readily found in seminal, historical literature. Its emergence is more likely a result of the systematic exploration of halogenated phenylpropanoic acid derivatives by medicinal chemists. The history of this compound is therefore best understood within the broader narrative of the development of this class of molecules.

The journey began with the success of early NSAIDs, which established the importance of the arylalkanoic acid motif. Subsequent research focused on modifying the aromatic ring and the alkyl chain to optimize efficacy and reduce side effects. The introduction of fluorine into drug candidates became a prominent strategy in the mid-20th century, recognized for its ability to confer desirable properties. Similarly, the utility of bromine as a synthetic handle for diversification has been a long-standing principle in organic synthesis.

Therefore, the conceptualization and synthesis of this compound can be seen as a logical progression in the field, driven by the need for novel, synthetically versatile building blocks for drug discovery programs. Its value lies not in a singular historical discovery but in its potential to contribute to the ongoing development of new medicines.

Synthesis of this compound: A Proposed Route via Malonic Ester Synthesis

Several synthetic strategies can be envisaged for the preparation of this compound, including the Arndt-Eistert homologation and the Reformatsky reaction.[1][4][5][6] However, the malonic ester synthesis offers a robust and high-yielding pathway, starting from a readily accessible precursor.[7][8]

The proposed synthetic route commences with the commercially available 4-bromo-3-fluorobenzaldehyde.

Rationale for the Synthetic Strategy

The malonic ester synthesis is a classic and reliable method for the preparation of carboxylic acids with an extended carbon chain.[8] The key steps involve the alkylation of diethyl malonate with a suitable electrophile, followed by hydrolysis and decarboxylation. This approach is favored for its high efficiency and the relative stability of the intermediates.

The choice of 4-bromo-3-fluorobenzaldehyde as the starting material is based on its commercial availability and the straightforward transformations required to convert it into the necessary benzyl bromide intermediate. The reduction of the aldehyde to the corresponding alcohol is a standard procedure, as is the subsequent bromination to yield the reactive electrophile.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-3-fluorobenzyl alcohol

-

Reaction: Reduction of 4-bromo-3-fluorobenzaldehyde with sodium borohydride.

-

Procedure: To a stirred solution of 4-bromo-3-fluorobenzaldehyde (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 4-bromo-3-fluorobenzyl alcohol, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-3-fluorobenzyl bromide

-

Reaction: Bromination of 4-bromo-3-fluorobenzyl alcohol with phosphorus tribromide.

-

Procedure: To a solution of 4-bromo-3-fluorobenzyl alcohol (1.0 eq) in anhydrous diethyl ether at 0 °C, phosphorus tribromide (0.4 eq) is added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The reaction is then carefully quenched with ice-water and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give 4-bromo-3-fluorobenzyl bromide.

Step 3: Synthesis of Diethyl (4-bromo-3-fluorobenzyl)malonate

-

Reaction: Alkylation of diethyl malonate with 4-bromo-3-fluorobenzyl bromide.

-

Procedure: Sodium metal (1.1 eq) is dissolved in absolute ethanol to prepare a solution of sodium ethoxide. To this solution, diethyl malonate (1.2 eq) is added dropwise at room temperature. After stirring for 30 minutes, a solution of 4-bromo-3-fluorobenzyl bromide (1.0 eq) in ethanol is added, and the reaction mixture is refluxed for 6 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield diethyl (4-bromo-3-fluorobenzyl)malonate.

Step 4 & 5: Synthesis of this compound

-

Reaction: Hydrolysis and decarboxylation of the malonic ester derivative.

-

Procedure: Diethyl (4-bromo-3-fluorobenzyl)malonate (1.0 eq) is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (excess). The mixture is refluxed for 4 hours. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is acidified with concentrated hydrochloric acid to pH 1-2, leading to the precipitation of the dicarboxylic acid intermediate. The mixture is then heated at reflux for 2-3 hours to effect decarboxylation. Upon cooling, the solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Potential Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic value. The presence of the bromo and fluoro substituents offers several advantages for medicinal chemists.

-

Scaffold for Lead Optimization: The core structure can be elaborated through reactions at the carboxylic acid group (e.g., amide bond formation) or at the aromatic ring via cross-coupling reactions at the bromine position. This allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.

-

Probing Protein-Ligand Interactions: The fluorine atom can act as a sensitive probe for studying interactions within a protein's binding pocket due to its unique electronic properties.

-

Development of Novel Therapeutics: Halogenated phenylpropanoic acid derivatives have been investigated for a wide range of biological activities, including as anti-inflammatory, anti-cancer, and anti-microbial agents.[9][10] The specific substitution pattern of this compound may lead to the discovery of compounds with novel mechanisms of action.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. While its specific history is intertwined with the broader evolution of substituted phenylpropanoic acids, its utility is clear. The synthetic route outlined in this guide, based on the reliable malonic ester synthesis, provides a practical approach for its preparation. The unique combination of bromo and fluoro substituents on the phenylpropanoic acid scaffold makes it an attractive starting point for the design and synthesis of novel therapeutic agents, underscoring its importance for researchers and scientists in the pharmaceutical industry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 916610-55-4,2-(4-Bromo-3-fluorophenyl)propanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. This compound | 127425-80-3 | CFA42580 [biosynth.com]

- 4. Arndt-Eistert Reaction (Chapter 1) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Arndt-Eistert Synthesis [organic-chemistry.org]

- 6. nbinno.com [nbinno.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

- 10. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

Unlocking the Therapeutic Potential of 3-(4-Bromo-3-fluorophenyl)propanoic Acid Derivatives: A Technical Guide

Foreword: The Promise of Halogenated Phenylpropanoic Acids in Drug Discovery

The phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs).[1] The strategic placement of halogen atoms, such as bromine and fluorine, on the phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance metabolic stability, improve membrane permeability, and introduce specific electronic effects that can modulate target binding affinity. This guide focuses on a specific, yet underexplored, member of this class: 3-(4-Bromo-3-fluorophenyl)propanoic acid and its derivatives. While direct biological data for this exact compound is limited in publicly accessible literature, by examining the activities of structurally related analogs, we can delineate a roadmap for its potential therapeutic applications and provide a framework for its investigation. This document serves as a technical resource for researchers and drug development professionals, offering insights into the synthesis, potential biological activities, and experimental evaluation of this promising class of compounds.

Synthesis of the Core Scaffold: A Plausible Synthetic Route

Step 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde

The synthesis of 3-bromo-4-fluorobenzaldehyde can be achieved through the electrophilic bromination of 4-fluorobenzaldehyde. Several methods have been reported for this transformation, with variations in the brominating agent and catalyst. A common and effective approach utilizes bromine in the presence of a Lewis acid catalyst, such as aluminum trichloride.[2]

Protocol: Synthesis of 3-Bromo-4-fluorobenzaldehyde

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend powdered aluminum trichloride (1.2 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Starting Material: Cool the suspension to 0°C using an ice bath. Slowly add 4-fluorobenzaldehyde (1.0 eq) to the stirred suspension, ensuring the temperature remains below 10°C.

-

Bromination: After stirring for 15 minutes at 0°C, add bromine (1.1 eq) dropwise via the dropping funnel.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to reflux (approximately 40°C for DCM) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice. Separate the organic layer and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with a saturated solution of sodium metabisulfite to remove excess bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-bromo-4-fluorobenzaldehyde as a clear oil.[2]

Step 2: Conversion to this compound

The conversion of the synthesized benzaldehyde to the corresponding phenylpropanoic acid can be accomplished through various methods, such as the Perkin reaction followed by reduction, or more directly via a Knoevenagel condensation with malonic acid followed by decarboxylation.

Protocol: Knoevenagel Condensation and Decarboxylation

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine. Add a catalytic amount of piperidine.

-

Condensation: Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Hydrolysis and Decarboxylation: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid. The resulting precipitate is the cinnamic acid derivative. Filter the solid, wash with cold water, and then heat it in an aqueous solution to effect decarboxylation, yielding this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Inferred Biological Activity: A Landscape of Therapeutic Possibilities

The biological activity of this compound derivatives can be inferred from the extensive research on structurally similar phenylpropanoic acids. The presence of the bromo and fluoro substituents is likely to modulate the potency and selectivity towards various biological targets. The following sections explore the most promising potential therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the antiproliferative properties of phenylpropanoic acid derivatives in various cancer cell lines.[3][4] The proposed mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer.

In Silico Insights and Potential Mechanisms:

-

SIRT2 and EGFR Inhibition: Molecular docking studies on similar thiazole-containing phenylpropanoic acid derivatives suggest that they may interact with and inhibit sirtuin 2 (SIRT2) and the epidermal growth factor receptor (EGFR).[3] Inhibition of these targets can disrupt cell cycle progression and pro-survival signaling in cancer cells.

-

Modulation of Oxidative Stress: Some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown both anticancer and antioxidant properties.[4][5] This dual activity is particularly interesting as reactive oxygen species (ROS) play a complex role in cancer progression and therapy resistance.

Experimental Workflow for Anticancer Evaluation:

Caption: A typical workflow for the evaluation of novel anticancer compounds.

Representative Data for Phenylpropanoic Acid Derivatives:

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivative | A549 (Lung Cancer) | 2.47 - 5.42 | [3] |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivative | A549 (Lung Cancer) | Compounds reduced viability by ~50% | [4][5] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Brominated phenolic compounds have shown promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus (including MRSA).[6] The mechanism of action is often attributed to the disruption of bacterial cell membranes and the inhibition of essential enzymes.

Structure-Activity Relationship (SAR) Insights:

-

The presence and position of halogen atoms on the phenyl ring can significantly impact antimicrobial potency.

-

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent activity against a range of bacterial and fungal pathogens.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

-

Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture, suspend several colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the diluted bacterial inoculum to each well. The final volume in each well should be 100 µL. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Reading the Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential in Metabolic Disorders: GPR40 Agonism

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes.[5][8] Agonists of GPR40 enhance glucose-stimulated insulin secretion from pancreatic β-cells. Phenylpropanoic acid derivatives have been extensively explored as GPR40 agonists.

Signaling Pathway of GPR40 Activation:

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. mdpi-res.com [mdpi-res.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Bromo-3-fluorophenyl)propanoic Acid

This technical guide provides a comprehensive overview of 3-(4-Bromo-3-fluorophenyl)propanoic acid, a halogenated arylpropanoic acid derivative of interest to researchers and professionals in drug discovery and development. This document details its chemical properties, synthesis, and potential applications, offering field-proven insights and methodologies.

Core Molecular Attributes

This compound is a substituted aromatic carboxylic acid. The presence of both bromine and fluorine atoms on the phenyl ring, combined with the propanoic acid side chain, confers specific physicochemical properties that make it a valuable building block in medicinal chemistry.

Key Chemical Identifiers and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BrFO₂ | [1] |

| Molecular Weight | 247.06 g/mol | [1] |

| CAS Number | 127425-80-3 | [1] |

| SMILES | C1=CC(=C(C=C1CCC(=O)O)F)Br | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO | - |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several established organic chemistry transformations. A plausible and efficient route starts from the commercially available 3-bromo-4-fluorobenzaldehyde. This multi-step synthesis is designed to be robust and scalable for laboratory and potential pilot-plant production.

Proposed Synthetic Pathway

A common strategy for synthesizing 3-arylpropanoic acids involves a Knoevenagel or Perkin condensation followed by reduction. Here, we outline a reliable workflow starting from 3-bromo-4-fluorobenzaldehyde.

References

Introduction: The Critical Role of Solubility in the Application of 3-(4-Bromo-3-fluorophenyl)propanoic Acid

An In-Depth Technical Guide to the Solubility of 3-(4-Bromo-3-fluorophenyl)propanoic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems. This document moves beyond a simple recitation of data, offering insights into the underlying physicochemical principles that govern its solubility and providing detailed, field-proven methodologies for its empirical determination.

This compound, with the chemical formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol , is a substituted aromatic carboxylic acid.[1][2] Its utility in synthetic chemistry and pharmaceutical development as a building block or active pharmaceutical ingredient (API) is intrinsically linked to its solubility. A thorough understanding of its solubility profile in a range of organic solvents is paramount for:

-

Reaction Condition Optimization: Ensuring the compound is sufficiently dissolved in a reaction medium is crucial for achieving optimal reaction kinetics and yield.

-

Purification and Crystallization: The selection of appropriate solvent systems is fundamental for effective purification through techniques like recrystallization, where solubility differences at varying temperatures are exploited.

-

Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems dictates the feasibility of developing stable and bioavailable dosage forms.[3][4]

-

Analytical Method Development: The choice of solvent is critical for preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and ensuring the analyte remains in solution during the analysis.

Theoretical Assessment of Solubility: A Molecular Structure-Property Relationship Analysis

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1] The solubility of this compound is a nuanced interplay of its constituent structural features: the phenyl ring, the propanoic acid side chain, and the halogen substituents.

-

The Phenyl Ring: The aromatic ring imparts a significant nonpolar character to the molecule, favoring solubility in nonpolar or moderately polar solvents through van der Waals interactions.

-

The Propanoic Acid Moiety: The carboxylic acid group is highly polar and capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). This feature promotes solubility in polar protic and aprotic solvents.[1][2]

-

Halogen Substituents (Bromo and Fluoro): The presence of bromine and fluorine atoms on the phenyl ring introduces several effects:

-

Polarity: Both fluorine and bromine are electronegative, creating dipole moments within the molecule and increasing its overall polarity compared to the unsubstituted phenylpropanoic acid.

-

Intermolecular Interactions: The halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and solvation.[3]

-

Size and Hydrophobicity: The bromo group is significantly larger and more lipophilic than the fluoro group, which can impact how the molecule fits into the solvent lattice.

-

Based on this analysis, it is anticipated that this compound will exhibit moderate to good solubility in a range of polar organic solvents, with solubility decreasing in highly nonpolar solvents.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The following section details a robust, self-validating protocol for the determination of the equilibrium solubility of this compound, largely based on the well-established shake-flask method.[5][6]

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent) categorized by polarity (e.g., Polar Protic: Methanol, Ethanol; Polar Aprotic: Acetonitrile, Acetone, Dimethyl Sulfoxide; Nonpolar: Toluene, Hexane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the key steps in the experimental determination of solubility.

References

Methodological & Application

The Versatile Role of 3-(4-Bromo-3-fluorophenyl)propanoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Strategic Advantage of Fluorinated Arylpropanoic Acids in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established approach to enhance pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Within this context, 3-(4-Bromo-3-fluorophenyl)propanoic acid emerges as a highly valuable and versatile building block for the synthesis of novel therapeutic agents.

This substituted arylpropanoic acid derivative offers a trifecta of chemically tractable features for the medicinal chemist:

-

A fluorinated phenyl ring , which provides a metabolically stable scaffold and modulates the electronic properties of the molecule.

-

A bromine atom , serving as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

-

A propanoic acid moiety , a common pharmacophoric element in many biologically active compounds, which can be readily derivatized to form amides, esters, and other functional groups to fine-tune activity and pharmacokinetic profiles.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry programs. We will delve into its application in the synthesis of G-protein coupled receptor (GPCR) modulators and enzyme inhibitors, and as a scaffold for generating diverse compound libraries for high-throughput screening. Detailed, field-proven protocols for key chemical transformations are provided to empower researchers in their quest for novel therapeutics.

Core Applications in Medicinal Chemistry

The unique structural attributes of this compound make it an ideal starting material for several key applications in drug discovery.

A Versatile Scaffold for G-Protein Coupled Receptor (GPCR) Modulators

GPCRs represent one of the largest and most important families of drug targets.[4] The development of selective allosteric modulators for GPCRs is a major focus of modern drug discovery.[5][6] The this compound scaffold can be elaborated to access novel chemical space for GPCR modulator discovery. A notable example is the use of a structurally related compound, 3-bromo-4-fluoro-ʟ-phenylalanine, in the synthesis of a dual cholecystokinin (CCK) 1 and 2 receptor antagonist, highlighting the potential of this chemical class in targeting GPCRs.[1]

Workflow for GPCR Modulator Synthesis

Caption: A generalized workflow for the synthesis and screening of GPCR modulators starting from this compound.

A Building Block for the Design of Novel Enzyme Inhibitors

Enzyme inhibition is a cornerstone of therapeutic intervention for a multitude of diseases. Arylpropanoic acid derivatives have a rich history as enzyme inhibitors, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[2] The this compound core can be utilized to develop inhibitors for a wide range of enzymes by presenting diverse functionalities to the enzyme's active site. For instance, derivatives of propanoic acid have been explored as inhibitors of leukotriene A4 hydrolase, a key enzyme in inflammatory pathways.[7]

A Foundational Scaffold for Diversity-Oriented Synthesis

The generation of compound libraries with high structural diversity is crucial for identifying novel hits in high-throughput screening campaigns. The chemical reactivity of this compound at both the bromine and carboxylic acid positions allows for a diversity-oriented synthesis approach. Palladium-catalyzed cross-coupling reactions at the bromine position can introduce a wide array of aromatic and heteroaromatic substituents, while the carboxylic acid can be converted into a library of amides, esters, and other functional groups. This strategy enables the rapid exploration of chemical space around the core scaffold, increasing the probability of discovering compounds with desired biological activities, such as anticancer or antimicrobial properties.[4][8]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for introducing molecular diversity at the 4-position of the phenyl ring.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.08 equivalents)

-

Potassium carbonate (K₂CO₃, 3.0 equivalents)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Logical Flow of the Suzuki-Miyaura Reaction

References

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. | Semantic Scholar [semanticscholar.org]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Synthesis of potent leukotriene A(4) hydrolase inhibitors. Identification of 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Guide to the Synthesis of 3-(4-Bromo-3-fluorophenyl)propanoic Acid and Its Derivatives

An Application Note for Medicinal and Process Chemistry

Abstract

Substituted phenylpropanoic acids are privileged scaffolds in modern drug discovery, acting as crucial building blocks for a wide array of pharmacologically active agents. This application note provides a detailed examination of robust and scalable synthetic routes to 3-(4-bromo-3-fluorophenyl)propanoic acid, a key intermediate whose structural motifs are found in various developmental therapeutics. We present two primary strategies for the construction of the core scaffold: a sequential Mizoroki-Heck coupling and hydrogenation pathway, and an alternative approach utilizing Suzuki-Miyaura cross-coupling. Furthermore, we detail standard protocols for the derivatization of the terminal carboxylic acid to form corresponding esters and amides, thereby expanding the molecular diversity accessible from this versatile intermediate. Each protocol is presented with an emphasis on the underlying chemical principles, reaction optimization, and methods for purification and validation, ensuring reproducibility and scalability for researchers in both academic and industrial settings.

Introduction: Significance of the this compound Scaffold

The this compound moiety is a highly valuable building block in medicinal chemistry. The phenylpropanoic acid core provides a common structural element found in numerous biologically active molecules. The specific substitution pattern—a bromine atom at the 4-position and a fluorine atom at the 3-position—offers several strategic advantages:

-

Fluorine Atom: The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, by altering electronic characteristics and blocking sites of metabolism.

-

Bromine Atom: The bromo substituent serves as a versatile synthetic handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for late-stage diversification of drug candidates.

This unique combination makes the target compound and its derivatives essential for constructing complex molecular architectures in drug development programs. This guide provides detailed, field-proven protocols for its synthesis and subsequent modification.

Primary Synthesis of the Phenylpropanoic Acid Core

The most common and reliable strategy for constructing the this compound backbone involves a two-step sequence: (1) formation of the carbon-carbon double bond via a Mizoroki-Heck reaction to yield a cinnamic acid intermediate, followed by (2) catalytic hydrogenation to saturate the alkene.

Strategy 1: Mizoroki-Heck Reaction and Subsequent Hydrogenation

This pathway is often preferred due to the commercial availability of starting materials and the high efficiency of both transformations. The overall process begins with the palladium-catalyzed coupling of an aryl halide and an acrylate.[1][2]

Diagram 1: Workflow for the Heck reaction followed by hydrogenation.

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling unsaturated halides with alkenes, catalyzed by a palladium(0) species.[1] The catalytic cycle generally proceeds through four key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex.

-

Alkene Coordination and Insertion: The alkene (e.g., acrylic acid) coordinates to the palladium center and subsequently inserts into the Pd-Aryl bond.

-

Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, which forms the new C=C double bond of the product and a palladium-hydride species. This step establishes the E-selectivity of the reaction.[1]

-

Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species reductively eliminates HX (e.g., HBr, HI), regenerating the Pd(0) catalyst to continue the cycle.

The choice of an aqueous-biphasic system can offer advantages in catalyst recycling and product recovery, especially when using water-soluble salts like sodium acrylate.[3]

| Parameter | Value/Reagent | Purpose |

| Aryl Halide | 1-Bromo-2-fluoro-4-iodobenzene (1.0 eq) | Starting material (iodoarenes are more reactive) |

| Alkene | Acrylic Acid (1.2 eq) | Coupling partner |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq) | Palladium source for the active Pd(0) catalyst |

| Ligand | Triphenylphosphine (PPh₃, 0.04 eq) | Stabilizes the palladium catalyst |

| Base | Triethylamine (Et₃N, 3.0 eq) | Neutralizes HX byproduct, regenerates Pd(0) |

| Solvent | Acetonitrile (ACN) or DMF | Solubilizes reactants |

| Temperature | 80-100 °C | Provides thermal energy to drive the reaction |

| Time | 12-24 hours | Reaction duration |

Step-by-Step Methodology:

-

To a dry, nitrogen-flushed round-bottom flask, add 1-bromo-2-fluoro-4-iodobenzene, palladium(II) acetate, and triphenylphosphine.

-

Add the solvent (ACN or DMF) via syringe and stir the mixture for 10 minutes to ensure dissolution and complex formation.

-

Add triethylamine, followed by the dropwise addition of acrylic acid.

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure cinnamic acid derivative.

The reduction of the cinnamic acid derivative to the target propanoic acid is most commonly achieved via catalytic hydrogenation. This method is highly selective for the alkene C=C bond, leaving the carboxylic acid and aryl halide functionalities intact under mild conditions.[4] Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high activity and selectivity.[4][5]

| Parameter | Value/Reagent | Purpose |

| Starting Material | (E)-3-(4-Bromo-3-fluorophenyl)acrylic acid (1.0 eq) | Unsaturated precursor |

| Catalyst | 10% Palladium on Carbon (Pd/C) (5-10 mol%) | Heterogeneous catalyst for hydrogenation |

| Hydrogen Source | Hydrogen Gas (H₂) | Reducing agent |

| Pressure | 1 atm (balloon) to 50 psi | Drives the reaction; higher pressure may be faster |

| Solvent | Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Solubilizes starting material |

| Temperature | Room Temperature | Sufficient for the reaction to proceed |

| Time | 4-12 hours | Reaction duration |

Step-by-Step Methodology:

-

Dissolve the (E)-3-(4-bromo-3-fluorophenyl)acrylic acid in a suitable solvent (e.g., ethanol) in a hydrogenation flask.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon or connect to a Parr hydrogenator.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound, which is often pure enough for subsequent steps or can be further purified by recrystallization.

Strategy 2: Suzuki-Miyaura Cross-Coupling

An alternative, though less direct, route involves the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron species with an organohalide.[6][7] This strategy is highly versatile for creating C-C bonds and is renowned for its mild reaction conditions and tolerance of a wide range of functional groups.[6][8] For this specific target, one would couple a boronic acid/ester of the phenyl ring with a three-carbon chain partner bearing a halide or triflate.

Diagram 2: Workflow for the Suzuki coupling followed by hydrolysis.

| Parameter | Value/Reagent | Purpose |

| Organoboron | 4-Bromo-3-fluorophenylboronic acid (1.0 eq) | Aromatic coupling partner |